![molecular formula C18H18F3NO5S B2970528 4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 339019-21-5](/img/structure/B2970528.png)
4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and other fields.
Scientific Research Applications
Oxidative Reactions and Compound Formation
4-Methoxybenzyl compounds have been explored for their role in oxidative reactions. For instance, the oxidation of methoxy substituted benzyl phenyl sulfides distinguishes between oxidants that react via single electron transfer and those reacting by direct oxygen atom transfer. This process involves the formation of intermediate radical cations leading to various methoxy substituted derivatives (Lai, Lepage, & Lee, 2002).
Protection of Hydroxy Functions
A mild method for protecting hydroxy functions using a 4-Methoxybenzyl (MPM) group has been established. This involves treating various types of hydroxy compounds with MPM trichloroacetimidate in the presence of an acid catalyst. This method is effective even for highly sterically hindered hydroxy groups (Nakajima, Horita, Abe, & Yonemitsu, 1988).
Ring Contraction in Sugar Derivatives
In the field of carbohydrate research, 4-Methoxybenzyl compounds have been used to study the reaction of methyl hexopyranoside 2-triflates with various nucleophilic reagents. This leads to the displacement of the triflic ester group and the formation of 2,5-anhydro sugar derivatives, indicating a rearrangement process in these compounds (Baer, Hernández Mateo, & Siemsen, 1989).
Use as a Safety-Catch Protecting Group
The use of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch protecting group and linker for solid-phase peptide synthesis has been demonstrated. This group is stable to certain acidic conditions and can be removed under reductive acidolytic conditions, showing its applicability in peptide synthesis (Thennarasu & Liu, 2010).
properties
IUPAC Name |
(4-methoxyphenyl)methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO5S/c1-26-16-8-6-13(7-9-16)12-27-17(23)11-22(28(2,24)25)15-5-3-4-14(10-15)18(19,20)21/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQHJVSZCKYVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.